4-Ethynylphenyl 4-(octyloxy)benzoate
Description
4-Ethynylphenyl 4-(octyloxy)benzoate is a liquid crystal (LC) compound characterized by a benzoate core functionalized with an octyloxy chain and an ethynylphenyl group. Such compounds are critical in LC displays (LCDs) and advanced photonic materials due to their tunable phase transitions and stability .
Properties
CAS No. |
142663-58-9 |
|---|---|
Molecular Formula |
C23H26O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4-ethynylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C23H26O3/c1-3-5-6-7-8-9-18-25-21-16-12-20(13-17-21)23(24)26-22-14-10-19(4-2)11-15-22/h2,10-17H,3,5-9,18H2,1H3 |
InChI Key |
NMHUEDNXNSICPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylphenyl 4-(octyloxy)benzoate typically involves a multi-step process. One common method starts with the preparation of 4-ethynylphenol, which is then esterified with 4-(octyloxy)benzoic acid. The esterification reaction can be carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of 4-Ethynylphenyl 4-(octyloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethynylphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of 4-ethynylphenyl 4-(octyloxy)benzyl alcohol.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Ethynylphenyl 4-(octyloxy)benzoate has several applications in scientific research:
Materials Science: Used in the development of liquid crystal materials due to its unique mesogenic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Ethynylphenyl 4-(octyloxy)benzoate in biological systems involves its interaction with cellular components. The ethynyl group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of their activity. The octyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular uptake.
Comparison with Similar Compounds
Chain Length Variation
- Shorter Chains (Hexyloxy, C6): Compounds with hexyloxy terminal chains exhibit narrower nematic phase ranges compared to octyloxy derivatives. For example, (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate shows reduced mesomorphic stability due to lower van der Waals interactions .
- Longer Chains (Decyloxy, C10; Dodecyloxy, C12): Increasing chain length enhances mesophase stability. Compounds with dodecyloxy chains display broader nematic phases but higher melting points, limiting low-temperature applications .
Functional Group Modifications
- Ethynyl vs. Nitro Groups: The ethynyl group in 4-Ethynylphenyl 4-(octyloxy)benzoate improves electron delocalization compared to nitro-substituted analogs like 4-[4-(Octyloxy)benzoyloxy]phenyl 3-fluoro-5-nitrobenzoate. Nitro groups introduce strong dipole moments but may reduce thermal stability .
- Ester Linkages: Replacing the ethynyl group with ester-linked methyl methacrylic units (e.g., compound M2 in ) reduces clearing points (Tc = 68.8°C vs. ~71.7°C for pure mesogens), highlighting the trade-off between processability and phase stability .
Thermal Properties
Key Observations:
- Methyl methacrylic monomers (e.g., M2) exhibit suppressed melting points (-12.5°C) compared to rigid mesogens, enabling low-temperature applications .
- Commercial dual-octyloxy derivatives (ST06291) show high isotropization temperatures (358°C), suggesting superior thermal stability .
Optical and Photochemical Properties
- UV Absorption: Longer alkyl chains (e.g., tetradecyloxy, C14) in 4-(4-chlorobenzoyloxy)phenyl benzoates increase molar extinction coefficients (ε) compared to octyloxy analogs, enhancing UV shielding capacity .
Structural Analogs and Derivatives
- Methyl Esters: Methyl 4-(octyloxy)benzoate (C16H24O3) lacks the ethynylphenyl group, resulting in simpler phase behavior and lower molecular weight (264.36 g/mol) .
- Bifunctional Derivatives: Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate incorporates amide and ether linkages, enabling hydrogen bonding but complicating synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
